molecular formula C22H22N2O2S2 B14870828 2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole

2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole

Cat. No.: B14870828
M. Wt: 410.6 g/mol
InChI Key: GDTUBEMUAQCIBW-UHFFFAOYSA-N
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Description

2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole is a compound that belongs to the thiazolo[5,4-d]thiazole family. This compound is known for its unique structural properties, which include a rigid planar structure and high oxidative stability. These characteristics make it an attractive candidate for various applications in organic electronics and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole typically involves a multi-step process. One common method starts with the chlorination of ethyl isothiocyanatoacetate, followed by dehydrohalogenation to form the diethyl 2,5-dicarboxylate intermediate. This intermediate is then subjected to saponification and decarboxylation to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by strong oxidizing agents.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Mechanism of Action

The mechanism of action of 2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions facilitate electron transfer and charge separation, making it an effective component in photocatalytic and electronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole stands out due to its isopropoxyphenyl groups, which enhance its solubility and processability compared to other thiazolo[5,4-d]thiazole derivatives. This makes it particularly suitable for applications requiring solution processing and film formation .

Properties

Molecular Formula

C22H22N2O2S2

Molecular Weight

410.6 g/mol

IUPAC Name

2,5-bis(4-propan-2-yloxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole

InChI

InChI=1S/C22H22N2O2S2/c1-13(2)25-17-9-5-15(6-10-17)19-23-21-22(27-19)24-20(28-21)16-7-11-18(12-8-16)26-14(3)4/h5-14H,1-4H3

InChI Key

GDTUBEMUAQCIBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NC3=C(S2)N=C(S3)C4=CC=C(C=C4)OC(C)C

Origin of Product

United States

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